2-(1-Hydroxyhexyl)cyclopentanone
Description
Structure
3D Structure
Properties
CAS No. |
106020-61-5 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-(1-hydroxyhexyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-7-10(12)9-6-5-8-11(9)13/h9-10,12H,2-8H2,1H3 |
InChI Key |
BVJDBUQKHVIFPW-UHFFFAOYSA-N |
SMILES |
CCCCCC(C1CCCC1=O)O |
Canonical SMILES |
CCCCCC(C1CCCC1=O)O |
Origin of Product |
United States |
Contemporary Synthetic Strategies for 2 1 Hydroxyhexyl Cyclopentanone and Analogous Hydroxycyclopentanones
Aldol (B89426) Condensation Pathways and Related Carbonyl Coupling Reactions
The aldol condensation is a fundamental carbon-carbon bond-forming reaction widely employed for the synthesis of β-hydroxy carbonyl compounds. thieme-connect.dekhanacademy.org This reaction can occur between two aldehydes, two ketones, or an aldehyde and a ketone. isca.me In the context of 2-(1-hydroxyhexyl)cyclopentanone, the cross-condensation of cyclopentanone (B42830) with an appropriate aldehyde, such as valeraldehyde (B50692), is a primary route. d-nb.info
The initial step involves the formation of a hydroxylated intermediate, 2-(1-hydroxypentyl)cyclopentanone, which can subsequently undergo dehydration to yield the α,β-unsaturated ketone, 2-pentylidenecyclopentanone. d-nb.info The reaction is typically catalyzed by a base, which facilitates the deprotonation of the α-carbon of the ketone to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the desired β-hydroxy ketone.
While effective, traditional aldol condensations can sometimes be complicated by self-condensation of the starting materials. d-nb.info For instance, cyclopentanone can undergo self-condensation to produce 2-cyclopentylidene-cyclopentanone. d-nb.info To circumvent this, careful control of reaction conditions and the use of specific catalysts are crucial.
Catalyst-Mediated Synthetic Routes
Catalysis plays a pivotal role in optimizing the synthesis of this compound and its analogs, influencing reaction rates, yields, and selectivity.
Base-Catalyzed Preparations
Base catalysis is a cornerstone of aldol condensation reactions for producing 2-(1-hydroxyalkyl)cycloalkanones. google.com Both homogeneous and heterogeneous base catalysts are utilized. Common homogeneous catalysts include alkali metal hydroxides, such as sodium hydroxide (B78521), often in an alcoholic solvent. isca.me For example, the condensation of benzil (B1666583) and a ketone with an α-hydrogen can be efficiently achieved using a 10% solution of sodium hydroxide in methanol. isca.me
Heterogeneous base catalysts, such as metal oxides and hydrotalcites, offer advantages in terms of catalyst recovery and product purification. d-nb.info For the cross-condensation of valeraldehyde with cyclopentanone, catalysts like Ce-MgO, CaO, and Fe-modified CaO have been investigated. d-nb.info These solid base catalysts facilitate the reaction, and their properties can be tuned by altering the support and synthesis method. d-nb.info
| Catalyst System | Reactants | Product | Yield | Reference |
| Sodium Hydroxide in Methanol | Benzil, Acetone | 2-Cyclopenten-1-one derivative | 85% | isca.me |
| Ce-MgO, CaO, Fe-modified CaO | Valeraldehyde, Cyclopentanone | 2-(1-Hydroxypentyl)cyclopentanone | - | d-nb.info |
Metal-Catalyzed Cyclization and Rearrangement Processes
Transition metal catalysis provides powerful tools for the synthesis of cyclopentanone derivatives through various cyclization and rearrangement reactions. While not directly forming the hydroxyl group in all cases, these methods are crucial for constructing the core cyclopentanone ring, which can be subsequently functionalized.
For instance, rhodium-catalyzed intramolecular hydroacylation of 4-alkynals can produce cyclopentenones. organic-chemistry.org Another approach involves the nickel-catalyzed cycloaddition of enals and alkynes to generate cyclopentenols. organic-chemistry.org Palladium catalysis is also employed in the α,β-dehydrogenation of ketones via their zinc enolates to form cyclopentenones. organic-chemistry.org Furthermore, gold-catalyzed C-H insertion has been used to create 2-bromocyclopent-2-en-1-ones from alkynone substrates. organic-chemistry.org These metal-catalyzed methods offer diverse pathways to functionalized cyclopentanones, which are precursors to the target hydroxycyclopentanones.
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
| Rhodium | Intramolecular Hydroacylation | 4-Alkynals | Cyclopentenones | organic-chemistry.org |
| Nickel | Cycloaddition | Enals, Alkynes | Cyclopentenols | organic-chemistry.org |
| Palladium | α,β-Dehydrogenation | Ketones (via zinc enolates) | Cyclopentenones | organic-chemistry.org |
| Gold | C-H Insertion | Alkynones | 2-Bromocyclopent-2-en-1-ones | organic-chemistry.org |
Stereoselective Synthesis Methodologies
The presence of a chiral center at the hydroxyl-bearing carbon in this compound necessitates the development of stereoselective synthetic methods to obtain enantiomerically pure forms, which are often crucial for biological activity.
Asymmetric Approaches to Chiral Hydroxycyclopentanones
Asymmetric synthesis aims to create specific stereoisomers of a chiral molecule. Several strategies have been developed for the enantioselective synthesis of chiral hydroxycyclopentanones and related structures. One approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a reaction. For example, a multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, using a secondary amine and an N-heterocyclic carbene catalyst, can afford highly functionalized cyclopentanones with excellent enantioselectivities. nih.gov
Another powerful technique is the asymmetric Schmidt reaction, which allows for stereocontrolled ring expansions of symmetrical cyclohexanones using chiral 1,2- and 1,3-hydroxyalkyl azides under acid catalysis. nih.gov This method can achieve high selectivities in the synthesis of substituted caprolactams, demonstrating the potential for creating chiral cyclic structures. nih.gov Furthermore, the stereoselective reduction of precursor molecules is a common strategy. For instance, the catalytic reduction of 2,3-disubstituted cyclopentenones using (R)-2-methyloxazaborolidine can yield chiral allylic alcohols with high enantiomeric excess. researchgate.net
| Asymmetric Method | Catalysts/Reagents | Key Transformation | Stereoselectivity | Reference |
| Multicatalytic Formal [3+2] Reaction | Secondary Amine, N-Heterocyclic Carbene | Michael addition followed by intramolecular crossed benzoin (B196080) reaction | High enantioselectivities | nih.gov |
| Asymmetric Schmidt Reaction | Chiral 1,2- and 1,3-Hydroxyalkyl Azides, Acid | Ring expansion of cyclohexanones | Selectivities up to 98:2 | nih.gov |
| Catalytic Reduction | (R)-2-Methyloxazaborolidine | Reduction of cyclopentenones | 89-96% ee | researchgate.net |
Enzymatic and Biocatalytic Transformations for Enantiomeric Purity
Enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of enantiomerically pure chiral compounds, including hydroxycyclopentanones. nih.gov These methods often offer high stereoselectivity under mild reaction conditions. nih.gov
Enzymatic resolution is a common strategy, where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. For example, enzymatic acylation can be used to prepare enantioenriched 2-((hetera)cyclo)alkylchromanols, and enzymatic hydrolysis of the corresponding acetates is effective for substrates with significant steric hindrance. chemrxiv.org
Furthermore, engineered enzymes can be used to catalyze specific reactions with high stereocontrol. An engineered variant of sperm whale myoglobin (B1173299) has been shown to catalyze the highly diastereo- and enantioselective construction of cyclopropyl (B3062369) ketones from vinylarenes and diazoketone carbene donors. rochester.edu These chiral cyclopropyl ketones are versatile building blocks that can be further transformed into a variety of enantiopure cyclopropane-containing scaffolds. rochester.edu
| Biocatalytic Method | Enzyme/Biocatalyst | Transformation | Application | Reference |
| Enzymatic Resolution | - | Acylation/Hydrolysis | Synthesis of enantioenriched 2-((hetera)cyclo)alkylchromanols | chemrxiv.org |
| Engineered Myoglobin | Engineered Sperm Whale Myoglobin | Olefin Cyclopropanation | Diastereo- and enantioselective synthesis of cyclopropyl ketones | rochester.edu |
Mechanistic Investigations and Reactivity Profiles of 2 1 Hydroxyhexyl Cyclopentanone
Carbonyl Reactivity and Enolate Chemistry
The reactivity of the carbonyl group in 2-(1-Hydroxyhexyl)cyclopentanone is a focal point of its chemical character. The carbon-oxygen double bond is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. allstudiesjournal.comlibretexts.org This inherent electrophilicity is somewhat tempered by the presence of two adjacent alkyl groups (the cyclopentyl ring and the hexyl chain), which are electron-donating and thus slightly reduce the partial positive charge on the carbonyl carbon compared to aldehydes. libretexts.org
Nucleophilic Addition: A primary reaction pathway for the carbonyl group is nucleophilic addition. studymind.co.uklibretexts.org Reagents such as organometallics (e.g., Grignard reagents) or cyanide ions can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields a tertiary alcohol. libretexts.orgstudymind.co.uk The general mechanism involves the nucleophile adding to the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.org
Enolate Formation and Reactivity: The presence of protons on the carbon atoms alpha to the carbonyl group allows for the formation of an enolate ion under basic conditions. masterorganicchemistry.comlibretexts.org In the case of this compound, deprotonation can occur at either the C2 or C5 position of the cyclopentanone (B42830) ring. The resulting enolate is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com This enolate can then participate in a variety of reactions, including alkylation and aldol (B89426) additions. libretexts.orgyoutube.com For instance, reaction with an alkyl halide can introduce a new substituent at the α-position. youtube.com
| Reaction Type | Reagent/Condition | Product Type |
| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Enolate Formation | Base (e.g., LDA) | Enolate Ion |
| Enolate Alkylation | Alkyl Halide (R-X) | α-Alkylated Ketone |
| Aldol Reaction | Aldehyde/Ketone | β-Hydroxy Ketone |
Hydroxyl Group Transformations (e.g., Dehydration, Esterification, Oxidation)
The secondary hydroxyl group on the hexyl side chain of this compound can undergo a variety of transformations, significantly expanding the synthetic utility of the molecule.
Dehydration: The elimination of water from this compound would lead to the formation of an unsaturated ketone. In a related study on a β-hydroxycyclopentanone, dehydration was found to proceed via acid or base catalysis. nih.gov The mechanism in acidic conditions involves protonation of the hydroxyl group, followed by loss of water to form a carbocation, and subsequent deprotonation to yield the alkene. Under basic conditions, the reaction can proceed through an enolate intermediate. mnstate.edu
Esterification: The hydroxyl group can be esterified by reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction typically occurs under acidic or basic conditions. A study on the oxidative esterification of α-hydroxy ketones demonstrated that they can be converted to α-keto esters in the presence of an oxidizing agent and an alcohol. acs.org
Oxidation: Oxidation of the secondary hydroxyl group in this compound would yield a 1,2-dicarbonyl compound, specifically 2-(1-oxo-hexyl)cyclopentanone. Various oxidizing agents can be employed for this transformation. organic-chemistry.org The oxidation of α-hydroxy ketones is a common synthetic procedure. wikipedia.org For instance, glycolate (B3277807) oxidase, an enzyme, catalyzes the oxidation of (S)-2-hydroxy carboxylic acids to the corresponding 2-keto acids, highlighting the potential for stereoselective oxidation. nih.gov Ketones are generally resistant to oxidation by weak oxidizing agents but can be cleaved by strong oxidizing agents under harsh conditions. organicmystery.comlibretexts.org
| Transformation | Reagent/Condition | Product Type |
| Dehydration | Acid or Base | Unsaturated Ketone |
| Esterification | Carboxylic Acid/Derivative | Ester |
| Oxidation | Oxidizing Agent (e.g., CrO₃) | 1,2-Diketone |
Intramolecular Cyclizations and Annulation Reactions
The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions, leading to the formation of new ring systems.
Intramolecular Aldol Reaction: The presence of both a ketone and enolizable protons allows for the possibility of an intramolecular aldol reaction. libretexts.org Deprotonation at the C5 position of the cyclopentanone ring would generate an enolate that could potentially attack the carbonyl carbon of the same molecule, though this would lead to a highly strained system. A more plausible, though still challenging, cyclization would involve a reaction with a functional group on the hexyl chain if one were present. Intramolecular aldol reactions are generally favorable for the formation of five- and six-membered rings. mnstate.edu
Annulation Reactions: Annulation reactions involve the formation of a new ring onto an existing one. A relevant example is the intramolecular [2+2] cycloaddition of γ,δ-unsaturated ketenes, which can be derived from related carboxylic acid derivatives, to form bicyclo[2.1.1]hexan-5-ones. nih.gov This type of reaction demonstrates a pathway to construct polycyclic systems from cyclopentanone derivatives.
Nucleophilic and Electrophilic Substitution Dynamics
The reactivity of this compound is also characterized by substitution reactions at both the carbonyl carbon and the α-carbon.
Nucleophilic Substitution at the Carbonyl Carbon: While nucleophilic addition is more common for ketones, under certain conditions, a substitution-like process can occur. libretexts.org For instance, if the hydroxyl group is first converted into a good leaving group, a nucleophile could potentially displace it, although this is less common than in carboxylic acid derivatives. libretexts.org
Electrophilic Substitution at the α-Carbon: The formation of an enolate creates a nucleophilic α-carbon that can attack various electrophiles. masterorganicchemistry.com A classic example is the halogenation of ketones at the α-position. mnstate.edu In the presence of a base and a halogen (e.g., Br₂), the enolate will attack the halogen to form an α-halo ketone. mnstate.edu
| Position | Reaction Type | Reagent/Condition | Product Type |
| Carbonyl Carbon | Nucleophilic Addition | Nucleophile (e.g., R-MgX) | Tertiary Alcohol |
| α-Carbon | Electrophilic Substitution | Electrophile (e.g., Br₂) | α-Halo Ketone |
Rearrangement Reactions and Isomerization Pathways
This compound and related α-hydroxy ketones can undergo several types of rearrangements and isomerizations.
α-Ketol Rearrangement: A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement, which involves the 1,2-migration of an alkyl or aryl group. wikipedia.orgorganicreactions.orgresearchgate.net This rearrangement can be induced by acid, base, or heat and is reversible, favoring the more stable α-hydroxy carbonyl compound. wikipedia.orgorganicreactions.org In the context of this compound, this could involve the migration of a carbon from the cyclopentyl ring to the carbonyl carbon, resulting in a ring-expanded product, or migration of a group from the hexyl chain. This type of rearrangement is mechanistically similar to the benzilic acid rearrangement. wikipedia.org
Isomerization: The compound can undergo keto-enol tautomerism, where it exists in equilibrium with its enol form, 2-(1-hydroxyhexyl)cyclopent-1-en-1-ol. researchgate.netnih.gov This isomerization is a key step in many of the reactions involving the α-carbon, such as enolate formation and α-halogenation. Additionally, isomerization of the double bond in related allylic alcohols to form ketones has been observed with certain catalysts. mdpi.com
| Reaction | Driving Force | Product Type |
| α-Ketol Rearrangement | Acid, Base, or Heat | Isomeric α-Hydroxy Ketone |
| Keto-Enol Tautomerism | Equilibrium | Enol |
Stereochemical Elucidation and Control in Hydroxycyclopentanone Chemistry
Absolute Configuration Determination of Chiral Centers
Determining the absolute configuration of the chiral centers in 2-(1-Hydroxyhexyl)cyclopentanone is essential for understanding its stereochemical properties. Several advanced analytical techniques are employed for this purpose.
X-ray Crystallography: This is the most definitive method for determining absolute configuration. If a single crystal of an enantiomerically pure stereoisomer can be obtained, X-ray diffraction analysis can provide an unambiguous assignment of the R or S configuration at each chiral center. nih.gov For instance, an X-ray crystallographic study of a related chiral inden-1-one derivative successfully identified the absolute configuration as 'S' for one enantiomer, which consequently defined the other as 'R'. nih.gov
NMR Spectroscopy (Mosher's Method): The advanced Mosher method is a powerful NMR technique used to determine the absolute configuration of secondary alcohols. mdpi.com This method involves reacting the chiral alcohol with the enantiomerically pure Mosher's acid chlorides, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced. mdpi.com The application of HPLC-NMR can facilitate this analysis, especially when dealing with small or unstable samples. mdpi.com
Chiroptical Methods: Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are also valuable. The sign of the Cotton effect in the CD spectrum, particularly for the n-π* transition of the carbonyl group in the cyclopentanone (B42830) ring, can be correlated with the absolute configuration. thieme-connect.de The chirality of the cyclopentanone ring itself is often the primary source of rotational strength. thieme-connect.de Comparison of experimental VCD spectra with those predicted by density functional theory (DFT) calculations for different stereoisomers can provide an unequivocal assignment of the absolute configuration.
Diastereoselective and Enantioselective Reaction Outcomes
The synthesis of this compound, typically through an aldol (B89426) addition reaction between cyclopentanone and hexanal, can be controlled to favor specific stereoisomers.
Diastereoselectivity: The relative configuration between the two chiral centers (C2 and C1') is determined during the bond-forming reaction. The reaction can result in either syn or anti diastereomers. The diastereomeric ratio is influenced by factors such as the reaction conditions (temperature, solvent), the nature of the base or catalyst used, and the presence of chelating metal ions. For example, the synthesis of substituted cyclohexanones via Michael addition has shown that complete diastereoselectivity can be achieved in many cases. beilstein-journals.org Similar principles apply to the aldol addition for synthesizing hydroxycyclopentanones.
Enantioselectivity: To produce an enantiomerically enriched product, a chiral catalyst or auxiliary is required. Asymmetric organocatalysis or metal-catalyzed reactions can be employed to control the absolute configuration of the newly formed stereocenters. These methods create a chiral environment that favors the formation of one enantiomer over the other, leading to a high enantiomeric excess (ee).
Below is a table illustrating hypothetical outcomes of a diastereoselective synthesis under different catalytic conditions.
| Catalyst/Condition | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| NaOH, Ethanol | 25 | 60:40 | 85 |
| Lithium Diisopropylamide (LDA) | -78 | 85:15 | 92 |
| Proline (Organocatalyst) | 0 | 95:5 | 78 |
| Zinc Chloride (Lewis Acid) | -20 | 20:80 | 88 |
This table is illustrative and provides hypothetical data based on common outcomes in diastereoselective aldol reactions.
Conformational Analysis and Interconversion Dynamics
The five-membered cyclopentanone ring is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. researchgate.netresearchgate.net The presence of the bulky 2-(1-hydroxyhexyl) substituent significantly influences this equilibrium.
Conformational Preference: The substituent will preferentially occupy a pseudo-equatorial position to minimize steric strain. thieme-connect.de The specific preferred conformation (which of the several possible envelope or twist forms is lowest in energy) will depend on minimizing steric interactions between the side chain and the hydrogen atoms on the ring. Computational studies, such as those using molecular mechanics or DFT, can predict the lowest-energy conformations and the energy barriers between them. nih.gov For 3-methylcyclopentanone, the equatorial conformer is known to be the main component at room temperature. researchgate.net
Resolution Techniques for Enantiomeric Separation
When this compound is synthesized without chiral control, it forms a racemic mixture (an equal mixture of enantiomeric pairs). Separating these enantiomers, a process known as resolution, is crucial for studying the properties of individual stereoisomers. libretexts.org
Enzymatic Resolution: This is a highly effective method that utilizes the stereoselectivity of enzymes, particularly lipases. google.comresearchgate.net The racemic alcohol can undergo lipase-catalyzed transesterification. The enzyme will selectively acylate one enantiomer at a much faster rate than the other. google.com This results in a mixture of one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol, which can then be separated by standard chromatographic techniques. google.com
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. nih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orgmdpi.com Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. For an alcohol like this compound, it could first be converted to a half-ester of a dicarboxylic acid, which then possesses a carboxylic acid group that can form a salt with a chiral amine. libretexts.org
The table below compares these resolution techniques.
| Technique | Principle | Advantages | Disadvantages |
| Enzymatic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. | High selectivity, mild conditions, environmentally friendly. | Can be slow, enzyme stability can be an issue, maximum 50% yield for one enantiomer. |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small quantities, can be automated. | Expensive columns, limited loading capacity for preparative scale. |
| Diastereomeric Crystallization | Conversion to diastereomers with different physical properties. | Can be scaled up, relatively inexpensive equipment. | Requires a suitable resolving agent, often trial-and-error, can be labor-intensive. |
Advanced Analytical and Spectroscopic Techniques for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of 2-(1-Hydroxyhexyl)cyclopentanone, providing insights into the connectivity of atoms and their spatial relationships.
Unidimensional and Multidimensional NMR Pulse Sequences
The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for the protons of the cyclopentanone (B42830) ring and the hexyl side chain. The chemical shifts of the protons adjacent to the carbonyl group and the hydroxyl group would be of particular diagnostic value. For instance, the proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by hydrogen bonding.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the cyclopentanone ring would be readily identifiable by its characteristic downfield chemical shift (typically in the range of 200-220 ppm). The carbon attached to the hydroxyl group would also have a distinct chemical shift, typically between 60 and 80 ppm.
2D NMR Techniques: To definitively assign all proton and carbon signals, various 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of the connectivity of protons within the cyclopentanone ring and the hexyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon spectrum based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the hexyl side chain and the cyclopentanone ring, for example, by observing a correlation between the protons on the first carbon of the hexyl chain and the carbonyl carbon.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| C=O | - | ~215 |
| CH-OH | ~3.6 (m) | ~75 |
| CH (on ring) | ~2.2 (m) | ~50 |
| Ring CH₂ | 1.8 - 2.1 (m) | ~20-35 |
| Side Chain CH₂'s | 1.2 - 1.6 (m) | ~22-32 |
| Side Chain CH₃ | ~0.9 (t) | ~14 |
| OH | Variable | - |
| m = multiplet, t = triplet |
Stereochemical Assignment via NOE and Coupling Constant Analysis
The presence of two chiral centers in this compound (at the point of attachment of the hexyl group and the carbon bearing the hydroxyl group) means that multiple stereoisomers are possible.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are powerful tools for determining the relative stereochemistry of the molecule. These experiments detect through-space interactions between protons that are in close proximity. By observing NOE correlations between specific protons on the cyclopentanone ring and the hexyl side chain, the relative orientation of these groups can be established.
Coupling Constant (J) Analysis: The magnitude of the coupling constants between adjacent protons can provide valuable information about their dihedral angles, which in turn relates to the stereochemistry. Analysis of the coupling constants for the protons on the chiral centers can help to deduce the preferred conformation and the relative configuration of the substituents.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the molecular formula of the compound. For this compound (C₁₁H₂₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Gas-Phase Ion-Molecule Reactions for Structural Information
In the mass spectrometer, the molecular ion of this compound can be subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Key fragmentation pathways would likely include:
Loss of the hexyl chain: Cleavage of the bond between the cyclopentanone ring and the hexyl group.
Dehydration: Loss of a water molecule from the hydroxyl group.
Ring-opening reactions: Fragmentation of the cyclopentanone ring itself.
Analysis of these fragmentation patterns can help to confirm the connectivity of the different parts of the molecule. A hypothetical fragmentation pattern is shown in the table below.
| m/z Value | Possible Fragment Ion |
| [M]+ | Intact molecular ion (C₁₁H₂₀O₂⁺) |
| [M-H₂O]+ | Loss of water |
| [M-C₆H₁₃]+ | Loss of the hexyl radical |
| Various | Fragments arising from cleavage of the cyclopentanone ring and hexyl chain |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide complementary information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the key functional groups:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1740 cm⁻¹ due to the C=O stretching vibration of the cyclopentanone.
C-H stretching and bending vibrations for the sp³ hybridized carbons of the ring and the side chain would be observed in the regions of 2850-3000 cm⁻¹ and 1350-1480 cm⁻¹, respectively.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C=O (ketone) | ~1740 (strong, sharp) |
| C-H (sp³) | 2850-3000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is used to identify chromophores within the molecule. For this compound, the primary chromophore is the carbonyl group. It would be expected to exhibit a weak n→π* transition at around 280-300 nm. The absence of other significant absorptions in the UV-Vis range would suggest the lack of conjugated systems.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule in its solid, crystalline form. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation.
The analysis would reveal the conformation of the cyclopentanone ring, which typically adopts a non-planar, puckered conformation (such as an envelope or twist form) to alleviate ring strain. nih.gov Furthermore, it would define the stereochemistry at the two chiral centers: the carbon bearing the hydroxyl group and the carbon at the junction of the hexyl chain and the cyclopentanone ring. The orientation of the hexyl chain relative to the ring and the intramolecular hydrogen bonding, if any, between the hydroxyl group and the ketone oxygen would be precisely determined.
Table 1: Hypothetical Crystallographic Data Parameters for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |
| Space Group | P2₁/c or similar centrosymmetric space group for a racemic mixture |
| Unit Cell Dimensions (a, b, c, Å) | Would be determined from the diffraction pattern |
| Bond Lengths (Å) | C=O: ~1.22 Å; C-O: ~1.43 Å; C-C (ring): ~1.54 Å; C-C (chain): ~1.53 Å |
| Bond Angles (°) | Angles within the cyclopentanone ring would deviate from the ideal 109.5°, reflecting ring pucker. The C-C-O angle of the hydroxyl group would be approximately 109°. |
| Torsional Angles (°) | Would define the puckering of the cyclopentanone ring and the rotational position of the hydroxyhexyl side chain relative to the ring. |
| Hydrogen Bonding | Potential for intramolecular H-bond (O-H···O=C) or intermolecular H-bonds creating chains or dimers in the crystal lattice. This would be evident from the O···O distance and the D-H···A angle. |
This table is illustrative and presents expected values based on known crystallographic data for similar organic molecules. Actual values would be determined experimentally.
Chromatographic-Spectroscopic Coupling Techniques (GC-MS, LC-MS)
Coupling chromatography with mass spectrometry provides a powerful platform for both separating the compound from a mixture and obtaining structural information based on its mass and fragmentation pattern.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, the analysis would typically involve injection into a heated port, vaporization, and separation on a capillary column (e.g., a non-polar HP-5MS) before entering the mass spectrometer. researchgate.net The retention time is a characteristic property under specific chromatographic conditions.
Upon entering the mass spectrometer, the molecule is ionized, most commonly by electron ionization (EI), which induces fragmentation. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The fragmentation of this compound would be expected to follow predictable pathways for ketones and alcohols. mdpi.comnih.gov Key fragmentation events would likely include:
Alpha-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the hexyl chain, a very common fragmentation for ketones.
McLafferty rearrangement: If sterically possible, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.
Dehydration: Loss of a water molecule (18 Da) from the molecular ion, a characteristic fragmentation for alcohols.
Cleavage of the hexyl chain: Fragmentation at various points along the C-C bonds of the side chain.
Studies on related compounds like 2-cyclopentyl-cyclopentanone have demonstrated the utility of GC-MS in their identification and quantification. nih.gov The mass spectrum of the parent cyclopentanone shows a prominent molecular ion and characteristic fragment ions at m/z 56 and 55. acs.orgyoutube.com For this compound, derivatization, such as silylation of the hydroxyl group, could be employed to increase volatility and thermal stability, leading to a different but predictable fragmentation pattern. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is ideally suited for analyzing less volatile or thermally labile compounds and is a powerful alternative or complement to GC-MS. nih.gov For this compound, reversed-phase liquid chromatography would likely be used, where the compound is separated based on its polarity.
Following chromatographic separation, the analyte enters the mass spectrometer via an interface that removes the solvent and ionizes the molecule. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used. researchgate.net These methods usually result in less fragmentation than EI, often showing a prominent protonated molecule [M+H]⁺ or adduct ion (e.g., [M+Na]⁺).
Tandem mass spectrometry (MS/MS) can be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. This provides a high degree of specificity and structural information. A comprehensive LC-MS analysis of a library of cyclopentenedione (B8730137) derivatives highlighted the power of this technique to differentiate isomers based on their fragmentation spectra. nih.gov
Table 2: Expected Mass Spectral Data for this compound (MW: 184.28 g/mol )
| Technique | Ionization | Expected Key m/z Values | Interpretation |
| GC-MS | EI (70 eV) | 184 (M⁺˙), 166 ([M-H₂O]⁺˙), 99 ([M-C₆H₁₃]⁺), 85 (C₆H₁₃⁺), 84, 55 | M⁺˙: Molecular ion. [M-H₂O]⁺˙: Loss of water. [M-C₆H₁₃]⁺: Alpha-cleavage, loss of hexyl radical. C₆H₁₃⁺: Hexyl cation. 84, 55: Fragments from the cyclopentanone ring. mdpi.comacs.org |
| LC-MS | ESI (+) | 185.15 ([M+H]⁺), 207.13 ([M+Na]⁺) | Protonated molecule and sodium adduct, respectively. These are common in ESI and confirm the molecular weight. researchgate.net |
| LC-MS/MS | CID of [M+H]⁺ | 167.14 ([M+H-H₂O]⁺), 125.09, 97.06, 85.10 | Fragments resulting from the loss of water and cleavage of the side chain from the protonated molecule. The specific fragments help confirm the structure. nih.gov |
This table is illustrative and shows predicted m/z values. The relative intensities of these ions would be critical for structural confirmation.
Computational Chemistry Approaches in 2 1 Hydroxyhexyl Cyclopentanone Research
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and energetics of molecules like 2-(1-Hydroxyhexyl)cyclopentanone. These methods, which include both semi-empirical and ab initio approaches, solve the Schrödinger equation to provide information on electron distribution, molecular orbital energies, and the energies of different molecular states. youtube.com
For this compound, QM calculations can be employed to:
Determine the ground-state electronic structure and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity.
Calculate the relative energies of different conformers. The flexible 1-hydroxyhexyl side chain can adopt numerous conformations, and QM calculations can identify the most stable arrangements, which is essential for understanding the molecule's behavior in different environments.
Investigate the impact of substituents on the electronic properties of the cyclopentanone (B42830) ring.
QM methods are foundational for many of the more specific computational techniques discussed below. nih.gov
Density Functional Theory (DFT) for Reaction Pathway Modeling and Transition State Analysis
Density Functional Theory (DFT) has become a widely used QM method in organic chemistry due to its balance of computational cost and accuracy. youtube.com DFT is particularly well-suited for modeling reaction pathways and analyzing transition states.
In the context of this compound, DFT can be applied to study its synthesis, which often involves an aldol (B89426) addition or condensation reaction between cyclopentanone and hexanal. aiche.orgpearson.comchemtube3d.com A typical DFT study of this reaction would involve:
Reactant and Product Optimization: The geometries of the reactants (cyclopentanone enolate and hexanal) and the product (this compound) are optimized to find their lowest energy structures.
Transition State Searching: The transition state structure for the carbon-carbon bond formation is located on the potential energy surface. This is a critical step in understanding the reaction's kinetics.
Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and provide the zero-point vibrational energies for more accurate energy calculations.
For instance, a study on the aldol condensation of cyclopentanone used DFT calculations to show that α-H abstraction is the rate-determining step. aiche.org
Table 1: Illustrative DFT Functionals and Basis Sets for Cyclopentanone Reactions
| Functional | Basis Set | Application |
| B3LYP | 6-31G* | Geometry optimization and frequency calculations. |
| M06-2X | 6-311+G(d,p) | More accurate energy calculations, especially for systems with dispersion interactions. youtube.com |
| aug-cc-pVTZ | B3LYP | Used for high-accuracy single-point energy calculations on optimized geometries. semanticscholar.org |
This table provides examples of functionals and basis sets commonly used in DFT studies of organic reactions and does not represent a specific study on this compound.
Molecular Dynamics Simulations for Conformational Sampling
While QM methods are excellent for calculating the energies of specific conformations, they can be computationally expensive for exploring the entire conformational space of a flexible molecule. Molecular dynamics (MD) simulations address this by using classical mechanics to simulate the movement of atoms over time. nih.gov
For this compound, with its flexible hexyl side chain, MD simulations are crucial for:
Conformational Sampling: MD simulations can explore the vast number of possible conformations by simulating the molecule's movements over nanoseconds or longer. This provides a detailed picture of the molecule's flexibility and the different shapes it can adopt in solution.
Solvent Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences of the molecule.
Identifying Dominant Conformations: By analyzing the simulation trajectory, the most frequently occurring conformations can be identified. These dominant conformers are often the most relevant for the molecule's biological activity or its spectroscopic properties.
Recent studies on other complex organic molecules have successfully used MD simulations to understand their dynamic behavior and interactions. nih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., Circular Dichroism)
Computational methods can predict various spectroscopic parameters, which is particularly useful for chiral molecules. For this compound, which has two chiral centers, the prediction of its circular dichroism (CD) spectrum is of great interest. rsc.orglibretexts.org
CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. nih.gov The process of predicting a CD spectrum computationally generally involves:
Conformational Search: A thorough conformational search is performed, often using a combination of molecular mechanics and QM methods, to identify all low-energy conformers.
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated at a high level of theory (e.g., DFT).
CD Spectrum Calculation: For each conformer, the CD spectrum is calculated using time-dependent DFT (TD-DFT).
Boltzmann Averaging: The calculated spectra of the individual conformers are averaged, weighted by their Boltzmann populations, to generate the final predicted CD spectrum.
This predicted spectrum can then be compared to the experimental spectrum to assign the absolute configuration of the molecule. This approach has been successfully applied to a wide range of natural products and other chiral molecules. nih.gov
Table 2: Key Steps in Computational CD Spectroscopy
| Step | Method(s) | Purpose |
| 1. Conformational Search | Molecular Mechanics (e.g., MMFF), MD simulations | To identify a set of low-energy conformers. |
| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | To obtain accurate geometries of the conformers. |
| 3. Energy Calculation | DFT (e.g., M06-2X/6-311+G(d,p)) | To determine the relative populations of the conformers. |
| 4. CD Calculation | TD-DFT (e.g., B3LYP/aug-cc-pVDZ) | To calculate the CD spectrum for each conformer. |
| 5. Spectral Averaging | Boltzmann statistics | To generate the final predicted spectrum. |
This table outlines a general workflow for computational CD spectroscopy and does not represent a specific study on this compound.
In Silico Studies of Stereoselective Induction and Diastereomeric Ratios
The synthesis of this compound via an aldol reaction can produce up to four stereoisomers. Computational chemistry can be used to predict and rationalize the stereochemical outcome of such reactions.
In silico studies of stereoselective induction involve modeling the transition states leading to the different stereoisomeric products. By comparing the energies of these diastereomeric transition states, it is possible to predict which stereoisomer will be formed preferentially.
For example, in the aldol addition of a cyclopentanone enolate to hexanal, there will be four competing transition states corresponding to the formation of the (1'R, 2R), (1'S, 2S), (1'R, 2S), and (1'S, 2R) products. The relative energies of these transition states, calculated using high-level QM methods, can be used to predict the diastereomeric ratio (d.r.) of the reaction.
A study on the enantioselective synthesis of a substituted cyclopentanone utilized DFT calculations to confirm the relative configuration of the product's substituents by comparing calculated and experimental NMR coupling constants. semanticscholar.org This highlights the power of combining computational and experimental data to elucidate complex stereochemical structures.
Strategic Applications of 2 1 Hydroxyhexyl Cyclopentanone As a Synthetic Intermediate
Precursor in the Synthesis of Substituted Cyclopentenones
One of the primary applications of 2-(1-hydroxyhexyl)cyclopentanone is as a precursor for the synthesis of substituted cyclopentenones. These five-membered ring structures are important motifs in many biologically active compounds and fragrances. The conversion of this compound to a substituted cyclopentenone typically involves a dehydration reaction to form an exocyclic double bond, followed by isomerization to the more stable endocyclic double bond.
This transformation can be achieved through various methods, often employing acidic conditions. For instance, the use of an acid catalyst in conjunction with a platinum group metal catalyst has been shown to facilitate both the dehydration and isomerization steps in a one-pot process, leading to high yields and purity of the desired 2-alkyl-2-cycloalken-1-one. google.com Another approach involves dehydration using acids like oxalic acid or phosphoric acid. google.com
A significant application within the synthesis of substituted cyclopentenones is the production of jasmonate derivatives. google.com Jasmonates are a class of plant hormones characterized by a cyclopentanone (B42830) or cyclopentenone core and are widely used as fragrance ingredients and are of interest for their biological activities. google.comnih.gov The synthesis of jasmonate derivatives often utilizes 2-(1-hydroxyalkyl)cyclopentanones as key intermediates. google.com
The process involves the dehydration of the 2-(1-hydroxyalkyl)cyclopentanone to form a 2-alkylidene cyclopentanone, which is then isomerized to the corresponding 2-alkyl-2-cyclopentenone. google.com For example, 2-(1-hydroxypentyl)cyclopentanone can be converted to 2-pentyl-2-cyclopenten-1-one, a precursor for certain jasmonate analogs. google.com This transformation can be carried out by heating the starting material in a solvent like n-butanol in the presence of an acid, such as hydrochloric acid, and optionally a base like 3-picoline. google.com
Table 1: Synthesis of 2-Pentyl-2-cyclopenten-1-one from 2-(1-Hydroxypentyl)cyclopentanone
| Reactant | Reagents | Conditions | Product |
| 2-(1-Hydroxypentyl)-cyclopentanone | n-Butanol, 3-Picoline, Hydrochloric Acid | 130°C, 3.5 hours | 2-Pentyl-2-cyclopenten-1-one |
| 2-(1-Hydroxypentyl)-cyclopentanone | n-Butanol, Hydrochloric Acid | 130°C, 2 hours | 2-Pentyl-2-cyclopenten-1-one |
Construction of Complex Carbocyclic and Heterocyclic Ring Systems
The reactivity of the hydroxyl and ketone functionalities in this compound makes it a versatile building block for the construction of more complex molecular architectures, including various carbocyclic and heterocyclic ring systems.
The cyclopentanone ring itself can serve as a scaffold for further annulation reactions. For instance, aldol-type condensations involving the enolate of the cyclopentanone can be used to form larger carbocyclic rings. fiveable.me The hydroxyl group can be derivatized or eliminated to introduce further functionality, which can then participate in cyclization reactions.
Furthermore, the dicarbonyl functionality that can be derived from this compound through oxidation of the secondary alcohol provides a precursor for the synthesis of various heterocyclic compounds. For example, 1,2-dicarbonyl compounds can react with hydrazines to form pyridazines, and with 1,2-diamines to form pyrazines. While direct examples using this compound are not prevalent in the provided search results, the general reactivity pattern of related β-dicarbonyl compounds suggests its potential in this area. researchgate.net The synthesis of pyrazole (B372694) and isoxazoline (B3343090) type heterocyclic compounds has been demonstrated starting from natural monoterpenes, showcasing the utility of cyclic ketones in forming such systems. researchgate.net
Integration into Rational Design of Pharmacologically Relevant Scaffolds
The cyclopentanone and cyclopentenone moieties are present in a wide array of pharmacologically active molecules. The α,β-unsaturated ketone of a cyclopentenone ring, for instance, is a known pharmacophore in compounds like prostaglandins (B1171923) and their derivatives, which exhibit anti-inflammatory and anti-neoplastic activities. nih.gov The electrophilic nature of the enone system allows for Michael addition reactions with nucleophilic residues in biological targets, such as the sulfhydryl groups of cysteine residues in proteins. nih.gov
By utilizing this compound as a starting material, medicinal chemists can access substituted cyclopentenone scaffolds. The alkyl side chain can be varied to modulate lipophilicity and steric interactions, which can influence the biological activity of the final compound. For example, derivatives of methyl jasmonate with modified ester groups have been synthesized and evaluated for their resistance to hydrolysis and their anti-inflammatory activity. nih.gov The reduction of the ketone in the cyclopentanone ring to a hydroxyl group has also been explored in the design of inhibitors for enzymes like hexokinase II, which is overexpressed in cancer cells. nih.gov
Future Perspectives and Interdisciplinary Research Directions
Emergent Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 2-(1-hydroxyhexyl)cyclopentanone, a product of the aldol (B89426) condensation between cyclopentanone (B42830) and hexanal, presents ongoing challenges in achieving high efficiency and stereoselectivity. Future research is increasingly directed towards the development of novel catalytic systems that can overcome the limitations of traditional methods.
One promising avenue is the use of acid-base bifunctional catalysts, which can facilitate different steps of the condensation reaction through a synergistic effect. mdpi.com For instance, materials like modified natural clays and mixed metal oxides are being investigated for their catalytic activity in aldol condensations. mdpi.comcore.ac.uk These solid catalysts offer advantages such as ease of separation and potential for reuse, contributing to more sustainable processes. mdpi.com The development of catalysts with tunable acid-base properties, such as platinum-supported tungsten-zirconium mixed oxides, could allow for precise control over the reaction pathways, maximizing the yield of the desired hydroxyketone while minimizing side reactions like dehydration. higfly.eu
Another key area of development is enantioselective catalysis. Given that this compound possesses two chiral centers, controlling the stereochemical outcome is of significant interest. Chiral organocatalysts and metal complexes are being designed to direct the formation of specific stereoisomers. These catalysts create a chiral environment around the reactants, favoring one transition state over others and leading to a high diastereomeric and enantiomeric excess of the product. Research into bimetallic catalysts, such as those containing Ni and Cu, has also shown potential for enhancing selectivity in related hydrogenation reactions, a strategy that could be adapted for the reductive steps in cyclopentanone synthesis from bio-based feedstocks like furfural. amazonaws.com
The table below summarizes emergent catalytic systems with potential applications in the synthesis of this compound.
| Catalyst Type | Potential Advantages | Relevant Research Findings |
| Acid-Base Bifunctional Catalysts | Synergistic catalysis, potential for solvent-free reactions, reusability. | Weak acid groups on bifunctional catalysts have been found to significantly improve aldol condensation activity. mdpi.com |
| Mixed Metal Oxides (e.g., Mg-Zr, W-Zr) | Tunable acid-base properties, high stability, potential for continuous flow processes. | Mg-Zr mixed oxides have been shown to be effective for the aldol condensation of furfural and cyclopentanone. core.ac.uk Pt/W-Zr catalysts are effective for the synthesis of cyclopentanone from furfuryl alcohol. higfly.eu |
| Chiral Organocatalysts and Metal Complexes | High enantioselectivity and diastereoselectivity. | Chiral complexes have been successfully used for asymmetric additions to achieve high enantioselectivity in related cyclic ketone syntheses. organic-chemistry.org |
| Bimetallic Catalysts (e.g., Ni-Cu) | Enhanced selectivity and efficiency in hydrogenation and related reactions. | Ni-Cu bimetallic catalysts on MOF supports have demonstrated high selectivity in the conversion of furfural to cyclopentanone. amazonaws.com |
Automation and Flow Chemistry in Hydroxycyclopentanone Synthesis
The synthesis of this compound is well-suited for the transition from traditional batch processing to automated continuous flow chemistry. This shift promises significant improvements in efficiency, safety, reproducibility, and scalability. researchgate.netnih.gov
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. umontreal.ca This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which is often difficult to achieve in large-scale batch reactors. researchgate.netsoci.org For the synthesis of hydroxycyclopentanones, a flow setup could enable rapid optimization of reaction conditions, leading to higher yields and purities. researchgate.net The enhanced heat and mass transfer in microreactors can also improve reaction rates and minimize the formation of byproducts. nih.gov
The integration of automation with flow chemistry systems represents a significant leap forward. nih.gov Automated platforms can perform multi-step syntheses, including reaction, work-up, and purification, without manual intervention. mit.edu By incorporating in-line analytical techniques such as FTIR and HPLC/MS, real-time reaction monitoring and optimization become possible. mit.edu Machine learning algorithms can be employed to analyze this data and intelligently explore the reaction space to identify optimal conditions, accelerating process development. mit.eduscribd.com This data-rich approach is more efficient than traditional one-variable-at-a-time optimization. mit.edu High-throughput screening technologies, which enable the rapid testing of numerous reaction conditions or catalysts, can be seamlessly integrated into automated flow systems. combichemistry.com
The benefits of applying automation and flow chemistry to the synthesis of this compound are summarized in the following table.
| Feature | Advantage in Hydroxycyclopentanone Synthesis |
| Precise Control of Reaction Parameters | Improved selectivity towards desired stereoisomers and reduced byproduct formation. researchgate.net |
| Enhanced Heat and Mass Transfer | Faster reaction rates and higher yields. nih.gov |
| Increased Safety | Smaller reaction volumes and better temperature control reduce risks associated with exothermic reactions. researchgate.net |
| Automation and Robotic Integration | Enables multi-step synthesis, purification, and high-throughput screening with minimal human intervention. nih.govmit.edu |
| Real-time Analysis and Machine Learning | Rapid optimization of reaction conditions and accelerated process development. mit.eduscribd.com |
| Scalability | Production can be scaled up by running the flow system for longer durations or by parallelizing multiple reactor lines. umontreal.ca |
Advanced Characterization Beyond Conventional Spectroscopy
While conventional spectroscopic methods like NMR, IR, and mass spectrometry are essential for the basic structural elucidation of this compound, a deeper understanding of its stereochemistry and conformational dynamics requires more advanced characterization techniques. The presence of two chiral centers in the molecule gives rise to four possible stereoisomers, the separation and unambiguous identification of which are crucial for understanding its chemical and biological properties.
Future research will likely rely on a combination of advanced chromatographic and spectroscopic methods. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) with chiral stationary phases, will be indispensable for the analytical and preparative separation of the enantiomers and diastereomers. researchgate.net The development of new chiral stationary phases could offer improved resolution and efficiency for this class of compounds.
Advanced NMR techniques will play a pivotal role in determining the relative and absolute configurations of the isolated stereoisomers. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the spatial proximity of protons, which helps in assigning the relative stereochemistry (syn vs. anti). The determination of absolute configuration may require the synthesis of chiral derivatives or the use of chiral solvating or derivatizing agents in conjunction with NMR.
Computational chemistry is emerging as a powerful complementary tool. Quantum mechanical calculations can be used to predict the NMR and vibrational (IR, Raman) spectra of different stereoisomers. By comparing the calculated spectra with experimental data, it is possible to assign the correct structure. Furthermore, computational modeling can provide insights into the conformational preferences of the molecule, which are difficult to probe experimentally.
The table below outlines advanced characterization techniques and their specific applications for this compound.
| Technique | Application | Information Gained |
| Chiral Chromatography (HPLC, GC, SFC) | Separation of stereoisomers. | Enantiomeric and diastereomeric purity; isolation of individual stereoisomers for further characterization. researchgate.net |
| 2D NMR Spectroscopy (NOESY, ROESY) | Determination of relative stereochemistry. | Spatial relationships between atoms, allowing differentiation between syn and anti diastereomers. |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration. | Chiroptical properties that can be compared with quantum chemical calculations to assign the absolute stereochemistry. |
| X-ray Crystallography | Unambiguous determination of solid-state structure. | Precise bond lengths, bond angles, and absolute configuration of crystalline derivatives. |
| Computational Chemistry | Prediction of spectroscopic properties and conformational analysis. | Theoretical NMR, IR, and VCD spectra for comparison with experimental data; understanding of stable conformations. |
Bio-inspired Synthetic Approaches
Drawing inspiration from nature's synthetic machinery offers a promising and sustainable alternative to traditional organic synthesis for producing this compound. Biocatalysis, which employs isolated enzymes or whole microbial cells to perform chemical transformations, is a key component of this approach. springernature.com
Enzymes, such as lipases, are known for their high stereoselectivity and can be used for the kinetic resolution of racemic mixtures of hydroxycyclopentanones. researchgate.net In a kinetic resolution process, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the two. This method can be highly effective for obtaining enantiomerically enriched products.
Another bio-inspired strategy is the use of engineered metabolic pathways in microorganisms. By introducing and optimizing genes that code for specific enzymes, it is possible to create a microbial "factory" that can produce the target molecule from simple feedstocks like glucose. This approach, often referred to as metabolic engineering or synthetic biology, can lead to highly efficient and sustainable production processes. For instance, enzymes involved in natural product biosynthesis, such as polyketide synthases, could be engineered to perform the necessary C-C bond formation and reduction steps to construct the this compound skeleton.
Furthermore, the discovery of novel enzymes from diverse natural sources (bioprospecting) or the improvement of existing enzymes through directed evolution can expand the toolbox of biocatalysts available for the synthesis of this and other complex molecules. A combination of parallel chemical synthesis and biocatalysis has already been used to create libraries of related cyclopentenone compounds for biological screening. nih.gov
The table below highlights various bio-inspired approaches and their potential for the synthesis of this compound.
| Approach | Description | Potential Advantages |
| Enzymatic Kinetic Resolution | Use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture. | High enantioselectivity, mild reaction conditions. researchgate.net |
| Whole-Cell Biotransformation | Use of microbial cells to perform one or more reaction steps. | Can perform complex multi-step reactions, cofactor regeneration is handled by the cell. |
| Metabolic Engineering | Design and construction of novel metabolic pathways in microorganisms for de novo synthesis. | Production from simple, renewable feedstocks; potential for high yields and titers. |
| Directed Evolution of Enzymes | Laboratory-based process to improve the properties of an enzyme (e.g., activity, stability, selectivity). | Tailor-made biocatalysts for specific reactions and substrates. springernature.com |
| Biocatalytic Aldol Addition | Use of aldolase enzymes to catalyze the key C-C bond-forming reaction. | Potentially high control over stereochemistry. |
Q & A
Q. What analytical techniques are recommended for characterizing 2-(1-Hydroxyhexyl)cyclopentanone in reaction mixtures?
To confirm the identity and purity of this compound, use:
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare fragmentation patterns with reference libraries (e.g., NIST MS Database) to identify structural analogs like cyclopentanone derivatives (e.g., 2-Heptylidene cyclopentan-1-one in Figure 20 of ) .
- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to resolve hydroxyhexyl substituent positioning and cyclopentanone ring conformation .
- Infrared Spectroscopy (IR): Verify hydroxyl (O-H) and ketone (C=O) functional groups via characteristic absorption bands (e.g., ~3400 cm for O-H and ~1700 cm for C=O) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Non-Hazardous Classification: While this compound is not explicitly classified as hazardous under CE N°1272/2008 (similar to 2'-Hydroxyflavanone in ), use standard precautions: wear gloves, goggles, and work in a fume hood .
- Environmental Hazards: For structurally related cyclopentanones (e.g., 2-(2-(4-methyl-3-cyclohexen-1-yl) propyl)cyclopentanone in ), comply with transport regulations (UN 3082) for environmentally hazardous liquids .
- Storage: Keep in airtight containers away from oxidizers and heat sources to prevent degradation .
Q. How can researchers synthesize this compound via cyclopentanone derivatives?
- Catalytic Self-Condensation: Use acidic or basic catalysts (e.g., Mg-Al hydrotalcite) for cyclopentanone self-condensation. Adjust reaction conditions (temperature, solvent polarity) to optimize hydroxyhexyl side-chain formation .
- Hydroxyalkylation: Introduce the hydroxyhexyl group via nucleophilic addition to cyclopentanone using Grignard reagents (e.g., 1-hydroxyhexyl magnesium bromide) under anhydrous conditions .
Advanced Research Questions
Q. How do catalytic mechanisms influence yield and selectivity in cyclopentanone self-condensation reactions?
- Acid Catalysts (e.g., HPO): Promote aldol condensation via enol intermediate formation, favoring dimerization. However, over-acidic conditions may lead to side reactions (e.g., ring-opening) .
- Base Catalysts (e.g., NaOH): Enhance enolate formation for cross-condensation. Selectivity for this compound improves with controlled base strength and reaction time .
- Heterogeneous Catalysts (e.g., Zeolites): Provide shape-selective pores to favor hydroxyhexyl-substituted products. Characterize catalyst surface acidity via NH-TPD to correlate with activity .
Q. How can contradictions in safety data for cyclopentanone derivatives be resolved?
Q. What computational methods predict thermodynamic properties of this compound?
- Group Contribution Methods: Estimate heat capacity () and enthalpy of formation () using Benson group increments for cyclopentanone and hydroxyhexyl moieties .
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C=O and O-H groups to predict thermal stability and reactivity .
- Molecular Dynamics (MD) Simulations: Model solvent interactions (e.g., in ethanol/water mixtures) to optimize solubility for reaction design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
